molecular formula C12H15ClN2 B12507883 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride

Katalognummer: B12507883
Molekulargewicht: 222.71 g/mol
InChI-Schlüssel: RFKFOECQRDXIEL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride is a quaternary ammonium salt derived from imidazole, a five-membered heterocyclic compound containing nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl group.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Acid-Base Reactions: The compound can act as a base and react with acids to form salts.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cell membranes, disrupting their integrity and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dimethylimidazolium chloride
  • 2-Chloro-1,3-dimethylimidazolinium chloride
  • 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Uniqueness

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride is unique due to the presence of the benzyl group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its diverse applications in research and industry .

Eigenschaften

Molekularformel

C12H15ClN2

Molekulargewicht

222.71 g/mol

IUPAC-Name

1-benzyl-2,3-dimethylimidazol-3-ium;chloride

InChI

InChI=1S/C12H15N2.ClH/c1-11-13(2)8-9-14(11)10-12-6-4-3-5-7-12;/h3-9H,10H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

RFKFOECQRDXIEL-UHFFFAOYSA-M

Kanonische SMILES

CC1=[N+](C=CN1CC2=CC=CC=C2)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.